molecular formula C12H16O6 B13476992 2-Hydroxy-3-(2,4,6-trimethoxyphenyl)propanoic acid

2-Hydroxy-3-(2,4,6-trimethoxyphenyl)propanoic acid

Cat. No.: B13476992
M. Wt: 256.25 g/mol
InChI Key: BIOAGJNWMIQAKP-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(2,4,6-trimethoxyphenyl)propanoic acid is an organic compound characterized by the presence of a hydroxy group, a trimethoxyphenyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-(2,4,6-trimethoxyphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the Claisen-Schmidt condensation reaction in a basic medium . This reaction typically involves the condensation of an aldehyde with a ketone in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the Claisen-Schmidt condensation reaction to achieve higher yields and purity. This can include the use of advanced catalysts and controlled reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(2,4,6-trimethoxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.

Scientific Research Applications

2-Hydroxy-3-(2,4,6-trimethoxyphenyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(2,4,6-trimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors to exert its effects. The trimethoxyphenyl group is known to play a crucial role in these interactions, enhancing the compound’s bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-3-(2,4,6-trimethoxyphenyl)propanoic acid is unique due to its specific substitution pattern and the presence of both hydroxy and carboxylic acid functional groups

Properties

Molecular Formula

C12H16O6

Molecular Weight

256.25 g/mol

IUPAC Name

2-hydroxy-3-(2,4,6-trimethoxyphenyl)propanoic acid

InChI

InChI=1S/C12H16O6/c1-16-7-4-10(17-2)8(11(5-7)18-3)6-9(13)12(14)15/h4-5,9,13H,6H2,1-3H3,(H,14,15)

InChI Key

BIOAGJNWMIQAKP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)CC(C(=O)O)O)OC

Origin of Product

United States

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